molecular formula C12H19BN2O5S B1531365 (2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704080-61-4

(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1531365
CAS No.: 1704080-61-4
M. Wt: 314.17 g/mol
InChI Key: BWDVJISMKUOJSU-UHFFFAOYSA-N
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Description

(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H19BN2O5S and a molecular weight of 314.17 g/mol . This compound is characterized by the presence of a boronic acid group, a methoxy group, and a piperazine sulfonyl group attached to a phenyl ring. It is used in various chemical and biological research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action of (2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with a transition metal catalyst, such as palladium . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the boronic acid group is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 31417 , which may influence its pharmacokinetic properties. Generally, compounds with a lower molecular weight have better absorption and distribution characteristics.

Result of Action

As a boronic acid, it can contribute to the formation of new carbon–carbon bonds via suzuki–miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, potentially with various biological activities.

Action Environment

Suzuki–miyaura cross-coupling reactions, in which the compound is used, are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be relatively stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Intermediate: The initial step involves the formation of a phenylboronic acid intermediate through a reaction between phenylboronic acid and appropriate reagents under controlled conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using methanol and a suitable catalyst.

    Attachment of the Piperazine Sulfonyl Group: The final step involves the sulfonylation of the phenyl ring with 4-methylpiperazine and a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and piperazine sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Boronic esters and borates.

    Reduction: Borane derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasome activity.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the methoxy and piperazine sulfonyl groups, making it less versatile in certain applications.

    4-Methylpiperazine: Does not contain the boronic acid group, limiting its use in boron-based chemistry.

    Methoxyphenylboronic Acid: Similar structure but lacks the piperazine sulfonyl group.

Uniqueness

(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is unique due to the combination of its boronic acid, methoxy, and piperazine sulfonyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O5S/c1-14-5-7-15(8-6-14)21(18,19)10-3-4-12(20-2)11(9-10)13(16)17/h3-4,9,16-17H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDVJISMKUOJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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